O,O-Diethyl

Descripción general

Descripción

O,O-Diethyl is a chemical compound that belongs to the class of organophosphorus compounds. It is commonly used as a pesticide and insecticide due to its effectiveness in controlling a wide range of pests. The compound is known for its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O,O-Diethyl can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with sulfur and triethylamine under solvent-free conditions using microwave irradiation . Another method involves the reaction of this compound phosphorochloridothioate with 2-chloroquinolin-3-ylmethanol derivatives in the presence of sodium hydroxide .

Industrial Production Methods

In industrial settings, this compound is produced through the reaction of diethyl phosphite with sulfur and triethylamine under controlled conditions. This method is preferred due to its efficiency and high yield. The reaction is typically carried out in a solvent-free environment to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

O,O-Diethyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: This compound can undergo substitution reactions with alkyl halides in the presence of a base, forming phosphorothioates.

Major Products

The major products formed from these reactions include hydroperoxides, phosphorothioates, and other organophosphorus derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticides

O,O-Diethyl compounds are primarily known for their role as insecticides. One notable example is this compound O-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), which was synthesized to provide a cost-effective and less toxic alternative in pest control. Studies on XP-1408 demonstrated its efficacy in delaying larval development in Drosophila melanogaster, indicating its potential as a lead compound for developing new organophosphate insecticides with novel mechanisms of action .

Biochemical Research

Mutagenicity Studies

Research has evaluated the mutagenicity of this compound dithiophosphate using the Ames test on various Salmonella strains. These studies are crucial for understanding the potential genetic risks associated with exposure to organophosphates .

Pharmacological Applications

this compound compounds also serve as important tools in pharmacology. For instance, chlorpyrifos, a broad-spectrum organophosphorus insecticide (this compound-O-3,5,6-trichloro-2-pyridyl phosphorothioate), is extensively studied for its effects on neurotransmission and its interaction with acetylcholinesterase (AChE) enzymes. Its mechanisms have been linked to significant neurotoxic effects due to enzyme inhibition .

Environmental Applications

Biodegradation Studies

Recent studies have focused on the biodegradation of hydrophobic pesticides by microalgae, where this compound thiophosphate was identified as a transformation product. Understanding these degradation pathways is essential for assessing the environmental impact of pesticide residues .

Immunoassays

Development of Detection Methods

Innovative immunoassays have been developed for detecting this compound organophosphates in various samples. These assays utilize monoclonal antibodies against synthetic haptens derived from this compound structures, allowing for broad specificity and high sensitivity in screening for pesticide residues . Such advancements are critical for monitoring environmental contamination and ensuring food safety.

Case Studies and Research Findings

Mecanismo De Acción

O,O-Diethyl exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the insect . The molecular targets involved in this mechanism include acetylcholinesterase and voltage-gated sodium channels .

Comparación Con Compuestos Similares

O,O-Diethyl is similar to other organophosphorus compounds such as diazinon and malathion. it is unique in its specific mode of action and its effectiveness in controlling a broad spectrum of pests. Similar compounds include:

Diazinon: Another organophosphorus pesticide with a similar mechanism of action.

Malathion: A widely used organophosphorus insecticide with a broader spectrum of activity.

Actividad Biológica

O,O-Diethyl compounds, particularly in the context of organophosphorus (OP) insecticides, have garnered significant attention due to their biological activity and potential implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity of this compound compounds, focusing on their mechanisms of action, toxicity profiles, and relevant case studies.

This compound compounds, such as chlorpyrifos (this compound-O-(3,5,6-trichloro-2-pyridyl) phosphorothioate), act primarily as acetylcholinesterase inhibitors. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of cholinergic receptors. The following table summarizes key findings related to the biological activity of this compound compounds:

| Compound | Mechanism | Target Organism | Effect |

|---|---|---|---|

| Chlorpyrifos | AChE inhibitor | Drosophila melanogaster | Delayed larval development; neurotoxicity |

| XP-1408 | AChE & Na+ channel inhibitor | Drosophila melanogaster | Inhibition of cholinergic transmission; blockage of Na+ channels |

| Other OPs | AChE inhibitor | Various insects | Increased mortality; behavioral changes |

Toxicity Profiles

The toxicity of this compound compounds varies significantly depending on their chemical structure and exposure routes. Chlorpyrifos has been widely studied for its adverse effects on non-target organisms and potential neurodevelopmental impacts in humans. Research indicates that chronic exposure can lead to developmental neurotoxicity (DNT), with implications for cognitive and behavioral outcomes.

Case Study: Chlorpyrifos

A notable case study evaluated the effects of chlorpyrifos on various physiological enzymes. The study found that chlorpyrifos significantly inhibited cholinesterases and other critical enzymes, leading to detrimental effects on cellular function and organismal health. The findings are summarized below:

| Enzyme | Inhibition (%) |

|---|---|

| Cholinesterase | 70-80% |

| ATPase | 40-50% |

| Peroxidase | 30-35% |

These results underscore the potential risks associated with exposure to this compound compounds, particularly in agricultural settings where they are commonly used as pesticides.

In Vivo Studies

Recent studies utilizing model organisms such as zebrafish and Drosophila have provided insights into the developmental impacts of this compound compounds. For instance, bioassays conducted on Drosophila revealed that exposure to XP-1408 led to significant delays in larval development due to its action on AChE and voltage-gated sodium channels .

Integrated Approaches for Testing

The OECD has developed integrated approaches for testing and assessment (IATA) that utilize a combination of in vitro assays and computational modeling to evaluate the toxicity of this compound compounds. These methodologies aim to prioritize compounds for further testing based on their predicted risk profiles .

Propiedades

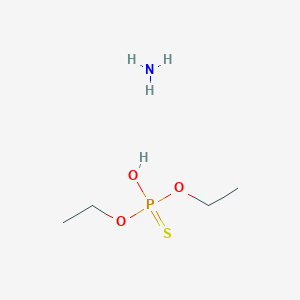

IUPAC Name |

azane;diethoxy-hydroxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGKZCJDWXXWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(O)OCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560421 | |

| Record name | O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5871-16-9 | |

| Record name | O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.